molecular formula C30H28F3N5O5S B2787109 N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-trimethoxybenzamide CAS No. 310427-23-7

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2787109
CAS No.: 310427-23-7
M. Wt: 627.64
InChI Key: YLXVBLUNSCPTOI-UHFFFAOYSA-N
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Description

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including indolin-1-yl, trifluoromethyl, and triazolyl moieties

Mechanism of Action

Target of Action

SR-01000542008, also known as N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide, primarily targets the Nuclear receptor subfamily 1 group D member 1 (NR1D1) and Nuclear receptor subfamily 1 group D member 2 (NR1D2) . These receptors are part of the REV-ERB family and play a crucial role in regulating circadian rhythms and metabolism .

Mode of Action

SR-01000542008 acts as an agonist for NR1D1 and NR1D2 . By binding to these receptors, it influences their activity, leading to changes in the expression of genes regulated by these receptors . This interaction can lead to various downstream effects, including alterations in cellular metabolism and circadian rhythms .

Biochemical Pathways

Given its targets, it likely influences pathways related tocircadian rhythms and metabolism . Changes in these pathways can have significant downstream effects, potentially influencing a wide range of physiological processes.

Pharmacokinetics

Pharmacokinetics studies are essential to understand the drug’s bioavailability and its overall behavior within the body .

Result of Action

Given its targets, it likely influences gene expression related to circadian rhythms and metabolism . This could lead to changes in cellular function and potentially influence various physiological processes.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common approach is the N-heterocyclic carbene-catalyzed formal [3 + 3] annulation of alkynoic acid esters with indolin-3-ones . This method allows for the efficient construction of the pyrano[3,2-b]indol-2-one skeleton, which is a core structure in numerous biologically active compounds.

Industrial Production Methods

the use of recyclable organocatalysts such as thiamine hydrochloride has been explored for the synthesis of related compounds . This approach is eco-friendly and offers high atom economy and small E-factors, making it a potential candidate for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl substituents.

Scientific Research Applications

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28F3N5O5S/c1-41-23-13-19(14-24(42-2)27(23)43-3)28(40)34-16-25-35-36-29(38(25)21-9-6-8-20(15-21)30(31,32)33)44-17-26(39)37-12-11-18-7-4-5-10-22(18)37/h4-10,13-15H,11-12,16-17H2,1-3H3,(H,34,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXVBLUNSCPTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28F3N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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